Cas no 20007-82-3 (ipomeamarone)

ipomeamarone structure
ipomeamarone structure
Nome del prodotto:ipomeamarone
Numero CAS:20007-82-3
MF:C15H22O3
MW:250.333384990692
CID:908842
PubChem ID:99899

ipomeamarone Proprietà chimiche e fisiche

Nomi e identificatori

    • ipomeamarone
    • BOHLMANN 176
    • (+-)-4-Methyl-1-(5t-methyl-(2rH)-2,3,4,5-tetrahydro-[2,3']bifuryl-5c-yl)-pentan-2-on
    • (+-)-4-methyl-1-(5t-methyl-(2rH)-2,3,4,5-tetrahydro-[2,3']bifuryl-5c-yl)-pentan-2-one
    • (+-)-Epiipemeamaron
    • 4-Methyl-1-(2,3,4,5-tetrahydro-5-methyl-2,3'-bifuran-5-yl)-2-pentanone
    • trans-4-methyl-1-(2,3,4,5-tetrahydro-5-methyl< 2,3'-bifuran> -5-yl)-2-pentanone
    • 2-Pentanone, 4-methyl-1-(2,3,4,5-tetrahydro-5-methyl[2,3'-bifuran]-5-yl)-
    • 2-Pentanone, 1-[5-(3-furyl)tetrahydro-2-methyl-2-furyl]-4-methyl-
    • NSC-317536
    • (2S,5R)-(+)-1-(5-(3-Furyl)tetrahydro-2-methyl-2-furyl)-4-methyl-2-pentanone
    • 11033-12-8
    • (+)-Ipomeamarone
    • NSC 256944
    • 2-Pentanone, 4-methyl-1-(2,3,4,5-tetrahydro-5-methyl(2,3'-bifuran)-5-yl)-
    • NSC256944
    • 2-Pentanone, 4-methyl-1-(2,3,4,5-tetrahydro-5-methyl(2,3'-bifuran)-5-yl)-, (2R-cis)-
    • Ipomeamorone
    • ACon0_000473
    • EX-A8014M
    • NSC317536
    • 20007-82-3
    • 1-[5-(3-Furyl)-2-methyltetrahydro-2-furanyl]-4-methyl-2-pentanone #
    • Ipomeamarone, (+)-
    • MEGxp0_001581
    • DTXSID90911590
    • NSC 317536
    • 2-Pentanone,3,4,5-tetrahydro-5-methyl[2,3'-bifuran]-5-yl)-
    • NSC-256944
    • ACon1_002142
    • 1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one
    • 2-Pentanone, 1-(5-(3-furyl)tetrahydro-2-methyl-2-furyl)-4-methyl-
    • Ngaione, (+)-
    • NCGC00179789-01
    • 4-Methyl-1-(2,3,4,5-tetrahydro-5-methyl(2,3'-bifuran)-5-yl)-2-pentanone
    • WOFDWNOSFDVCDF-UHFFFAOYSA-N
    • 2-Pentanone, 1-(5-(3-furyl)tetrahydro-2-methyl-2-furyl)-4-methyl-, (2S,5R)-(+)-
    • YMF39VPK7M
    • UNII-YMF39VPK7M
    • Inchi: InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3
    • Chiave InChI: WOFDWNOSFDVCDF-UHFFFAOYSA-N
    • Sorrisi: CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C

Proprietà calcolate

  • Massa esatta: 250.15700
  • Massa monoisotopica: 250.15689456g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 300
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 2
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.3
  • Superficie polare topologica: 39.4Ų

Proprietà sperimentali

  • PSA: 39.44000
  • LogP: 3.89510
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd